beta-Ethynylserine

Catalog No.
S600391
CAS No.
64918-85-0
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Ethynylserine

CAS Number

64918-85-0

Product Name

beta-Ethynylserine

IUPAC Name

(2S,3R)-2-amino-3-hydroxypent-4-ynoic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-2-3(7)4(6)5(8)9/h1,3-4,7H,6H2,(H,8,9)/t3-,4+/m1/s1

InChI Key

RBWXRFBKVDBXEG-DMTCNVIQSA-N

SMILES

C#CC(C(C(=O)O)N)O

Synonyms

3-ethynylserine, beta-ethynylserine

Canonical SMILES

C#CC(C(C(=O)O)N)O

Isomeric SMILES

C#C[C@H]([C@@H](C(=O)O)N)O

L-beta-ethynylserine is a non-proteinogenic L-alpha-amino acid that is L-propargylglycine which is carrying a hydroxy group at the 3R position. It has a role as an antimetabolite, an antibacterial agent, a bacterial metabolite and a fungal metabolite. It is a terminal acetylenic compound and a non-proteinogenic L-alpha-amino acid. It derives from a L-propargylglycine. It is a tautomer of a L-beta-ethynylserine zwitterion.

beta-Ethynylserine (βES, CAS: 64918-85-0) is a non-proteinogenic amino acid and a bioorthogonal analog of L-threonine. Featuring a terminal alkyne group at the β-carbon, it acts as a highly efficient substrate for threonyl-tRNA synthetase (ThrRS). This structural configuration allows βES to be incorporated into nascent polypeptide chains during ribosomal translation, providing a chemically inert handle for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its primary procurement value lies in its role as the core reagent for the THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) methodology, which enables the selective visualization and enrichment of newly synthesized proteins without disrupting native cellular processes[1].

Generic substitution with conventional metabolic labeling reagents—such as the methionine analogs L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA), or the puromycin analog O-propargyl-puromycin (OPP)—fails to replicate the processability and non-toxic profile of beta-Ethynylserine. Methionine analogs suffer from severe substrate competition with endogenous methionine, forcing researchers to procure specialized methionine-free media and subject cells to starvation protocols that artificially alter the baseline proteome. Conversely, puromycin analogs act as premature chain terminators, halting translation and inducing severe cytotoxicity. βES avoids these pitfalls by leveraging the threonine pathway, allowing robust, full-length protein labeling directly in complete, nutrient-rich media without inducing starvation stress or terminating translation [1].

Superior Incorporation Efficiency in Complete Media

In direct comparisons of metabolic labeling in complete growth media, beta-Ethynylserine (βES) outperforms the widely used methionine analog L-homopropargylglycine (HPG). Because HPG faces severe competition from endogenous methionine, it yields minimal incorporation in standard nutrient-rich media. Conversely, βES is efficiently incorporated by threonyl-tRNA synthetase, achieving robust nascent protein labeling without the need for threonine depletion [1].

Evidence DimensionNascent protein labeling efficiency in complete media
Target Compound DataRobust incorporation (detectable within minutes)
Comparator Or BaselineL-homopropargylglycine (HPG) (Minimal to no functional incorporation)
Quantified DifferenceOrders of magnitude higher labeling efficiency in non-depleted media
ConditionsMammalian cell culture (e.g., HeLa) and E. coli in standard complete media

Allows procurement of a single labeling reagent that works in standard media, eliminating the cost and workflow disruption of specialized amino acid-free formulations.

Preservation of Cell Viability and Translation Integrity

Unlike puromycin-based labeling reagents such as O-propargyl-puromycin (OPP), which act as premature chain terminators and induce significant cellular toxicity, βES is incorporated into full-length polypeptide chains. Assays in mammalian cells and Drosophila models demonstrate that βES maintains cell viability and normal protein synthesis rates at functional labeling concentrations (up to 4 mM), whereas OPP rapidly halts translation and reduces viability [1].

Evidence DimensionTranslation integrity and cytotoxicity
Target Compound DataMaintains full-length protein synthesis and cell viability at 4 mM
Comparator Or BaselineO-propargyl-puromycin (OPP) (Causes premature chain termination and high toxicity)
Quantified DifferenceEnables continuous labeling over extended periods without translation arrest
ConditionsIn vivo models (Drosophila) and live mammalian cell cultures

Crucial for researchers needing to procure a non-toxic reagent for long-term or live-animal proteomic studies where cell health is paramount.

Rapid Pulse-Labeling Resolution for Stimulus Response

Because βES can be added directly to complete media without a pre-starvation step, it enables ultra-fast pulse-labeling to capture immediate proteomic responses. Studies profiling B-cell receptor activation demonstrated that βES can detect newly synthesized proteins within 10 minutes of stimulus addition, avoiding the transcriptomic and proteomic artifacts typically induced by the 30-60 minute methionine starvation required for AHA or HPG labeling [1].

Evidence DimensionMinimum effective pulse-labeling time without starvation artifacts
Target Compound Data<10 minutes in complete media
Comparator Or BaselineHPG / AHA (Requires 30-60 min pre-starvation, skewing baseline proteome)
Quantified DifferenceEliminates starvation-induced lag time and stress response
ConditionsImmediate stimulus response profiling (e.g., B-cell activation)

Provides a critical procurement advantage for temporal proteomics, ensuring that the measured nascent proteome reflects the true biological response rather than a starvation artifact.

THRONCAT-Based Nascent Proteomics in Standard Workflows

Because βES incorporates efficiently without amino acid depletion, it is the optimal procurement choice for THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) workflows. It allows laboratories to perform click-chemistry-based enrichment of newly synthesized proteins using their standard, complete culture media, streamlining processability and reducing the need for custom media formulations [1].

In Vivo Proteomic Profiling in Animal Models

The low cytotoxicity and chain-elongating nature of βES make it highly suitable for in vivo applications where maintaining organismal health is critical. It is the preferred bioorthogonal tag for quantifying cell-type-specific protein synthesis rates in complex models, such as Drosophila, where toxic chain terminators like OPP would confound physiological readouts[1].

Rapid Stimulus-Response Proteome Mapping

For studies requiring high temporal resolution—such as profiling immediate proteomic shifts following immune receptor activation or drug treatment—βES is essential. Its ability to be pulse-labeled in under 10 minutes without prior starvation ensures that researchers capture the true biological response to the stimulus, rather than a stress response to media depletion [1].

XLogP3

-3.9

UNII

9LA73F08EF

Other CAS

65207-64-9

Dates

Last modified: 02-18-2024

Explore Compound Types